2-(4-Phenoxyphenyl)-3-phenylquinoxaline-6-carboxylic acid
Overview
Description
2-(4-Phenoxyphenyl)-3-phenylquinoxaline-6-carboxylic acid is a heterocyclic organic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenoxyphenyl)-3-phenylquinoxaline-6-carboxylic acid typically involves the condensation of appropriate aromatic amines with 1,2-dicarbonyl compounds. One common method involves the reaction of 4-phenoxyaniline with benzil in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenoxyphenyl)-3-phenylquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(4-Phenoxyphenyl)-3-phenylquinoxaline-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Phenoxyphenyl)-3-phenylquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Phenylquinoxaline derivatives: These compounds have similar structural features and are used in similar applications.
Uniqueness
2-(4-Phenoxyphenyl)-3-phenylquinoxaline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-phenoxyphenyl)-3-phenylquinoxaline-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O3/c30-27(31)20-13-16-23-24(17-20)29-25(18-7-3-1-4-8-18)26(28-23)19-11-14-22(15-12-19)32-21-9-5-2-6-10-21/h1-17H,(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRQURGQHVJAMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(=O)O)N=C2C4=CC=C(C=C4)OC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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